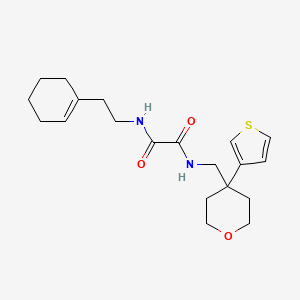

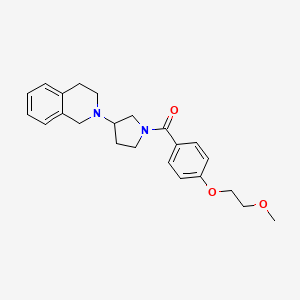

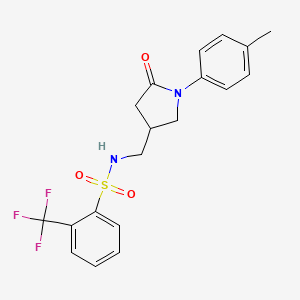

![molecular formula C8H7N3O2 B2526495 Methyl imidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1206983-57-4](/img/structure/B2526495.png)

Methyl imidazo[1,2-a]pyrazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl imidazo[1,2-a]pyrazine-3-carboxylate is a derivative of imidazo[1,2-a]pyrazine, which is a heterocyclic compound characterized by a fused imidazole and pyrazine ring. This compound is of interest due to its potential pharmacological properties, including antiulcer and antiinflammatory activities. The presence of a carboxylate group on the imidazole ring is a significant structural feature that influences its biological activity and physical properties .

Synthesis Analysis

The synthesis of methyl-substituted imidazo[1,2-a]pyrazine derivatives involves the introduction of a carboxylic acid group on the imidazole ring. The structures of these newly synthesized compounds were confirmed using 1H- and 13C-NMR spectral data, with the correct assignment of carbon resonances facilitated by HETCOR and COLOC experiments . This indicates a methodical approach to the synthesis and structural verification of these compounds.

Molecular Structure Analysis

The molecular structure of this compound includes a methyl group and a carboxylate group attached to the imidazo[1,2-a]pyrazine core. The precise arrangement of these substituents is crucial for the compound's biological activity. The use of NMR spectroscopy and other correlation experiments ensures a detailed understanding of the molecular structure, which is essential for structure-activity relationship (SAR) studies .

Chemical Reactions Analysis

The chemical reactivity of this compound is not explicitly detailed in the provided papers. However, the presence of a carboxylate group suggests that it could undergo reactions typical of carboxylic acids and their derivatives, such as esterification or amidation. These reactions could be utilized to further modify the compound and enhance its pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the carboxylate group. While the papers do not provide specific data on these properties, it can be inferred that solubility, melting point, and stability would be affected by the nature of the substituents on the heterocyclic core. The NMR spectral data are indicative of the compound's purity and structural integrity, which are important aspects of its physical properties .

Relevant Case Studies

One of the case studies mentioned involves the identification of 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine (Sch 32651) as a compound with a desirable combination of antisecretory and cytoprotective activity in animal models. This compound was selected from a series of analogues for its improved safety and efficacy profile compared to the prototype Sch 28080 . Another case study discusses the evaluation of antiinflammatory, analgesic, and ulcerogenic activities of methyl-substituted imidazo[1,2-a]pyrazine derivatives in vivo, comparing them with other antiinflammatory imidazopyrazines and indomethacin. The in vitro inhibitory action on cyclooxygenase activity was also assessed . These studies highlight the therapeutic potential of this compound derivatives in treating various conditions.

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Imidazo[1,2-b]pyridazine as a Scaffold in Medicinal Chemistry : Imidazo[1,2-b]pyridazine, a close relative of methyl imidazo[1,2-a]pyrazine-3-carboxylate, has been identified as a significant heterocyclic nucleus providing various bioactive molecules. The kinase inhibitor ponatinib is a notable example, leading to increased interest in derivatives containing this scaffold for potential therapeutic applications. This review details the scaffold's structure-activity relationships (SAR), highlighting its versatility in medicinal chemistry since 1966. It serves as a guide for developing novel compounds with improved pharmacokinetics and efficiency (Garrido et al., 2021).

Heterocyclic N-oxide Molecules in Drug Development : The review emphasizes the utility of heterocyclic N-oxide derivatives, including pyridine and indazole, in organic synthesis, catalysis, and medicinal applications. Such derivatives showcase a broad range of functionalities, crucial in forming metal complexes, designing catalysts, and developing medicinal applications with potent anticancer, antibacterial, and anti-inflammatory activities. This extensive overview underlines the heterocyclic N-oxide motif's importance, potentially applicable to this compound derivatives for advanced chemistry and drug development investigations (Li et al., 2019).

Synthetic Approaches and Biological Activities

Pyrazole Heterocycles Synthesis : Pyrazole derivatives, including methyl linked pyrazoles, exhibit a wide spectrum of biological activities, making them potent medicinal scaffolds. This review highlights synthetic approaches for methyl substituted pyrazoles and analyzes their medical significance, underscoring the ongoing need for new leads possessing the pyrazole nucleus with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Fused Heterocyclic Compounds via Multi-Component Reactions : Multi-component reactions (MCRs) offer an eco-friendly and atom-economic methodology for synthesizing complex heterocycles, including those derived from this compound. This approach allows for the creation of fused heterocyclic derivatives in a single step, highlighting the synthesis's creativity and efficiency. The review focuses on recent developments in fused heterocyclic synthesis via green MCRs, pointing towards an innovative path for synthesizing pharmacologically relevant compounds (Dhanalakshmi et al., 2021).

Orientations Futures

Imidazo[1,2-a]pyrazine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Future developments are expected to focus on the construction of imidazo[1,2-a]pyrazine derivatives for use in drug development . The anticancer evaluation and electronic properties estimation studies are underway and will be reported in due course of work .

Mécanisme D'action

Target of Action

Methyl imidazo[1,2-a]pyrazine-3-carboxylate is a versatile scaffold in organic synthesis and drug development . It has been found to show anti-bacterial action against S. pneumoniae . The primary target of this compound is the conserved protein FtsZ , which plays a crucial role in bacterial cell division .

Mode of Action

The compound interacts with its target, FtsZ, leading to the arrest of cell division . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting its proliferation .

Biochemical Pathways

The affected pathway is the bacterial cell division process, specifically the function of the FtsZ protein . The downstream effects include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

pneumoniae suggests that it has sufficient bioavailability to interact with its target .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By targeting the FtsZ protein and disrupting cell division, the compound effectively halts the spread of the bacteria .

Propriétés

IUPAC Name |

methyl imidazo[1,2-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5-9-2-3-11(6)7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFKDLJYOWLNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

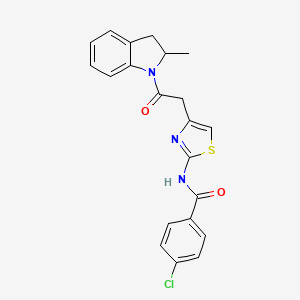

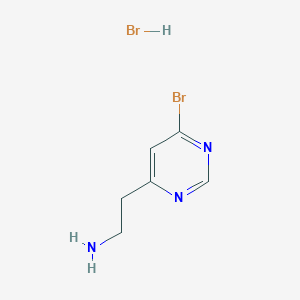

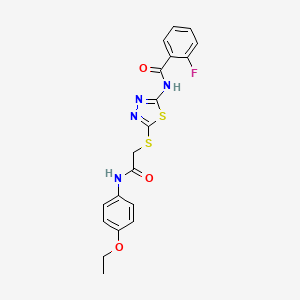

![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2526419.png)

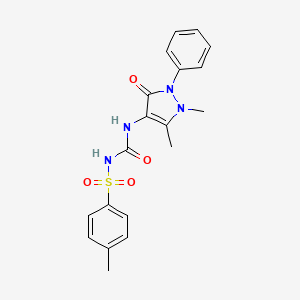

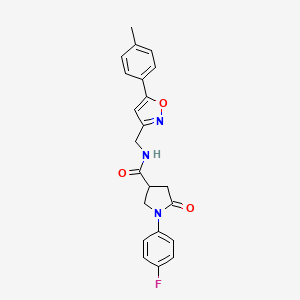

![tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2526425.png)

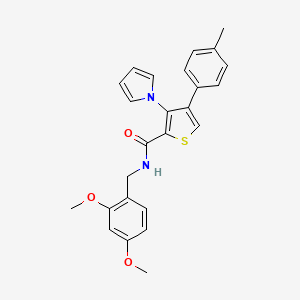

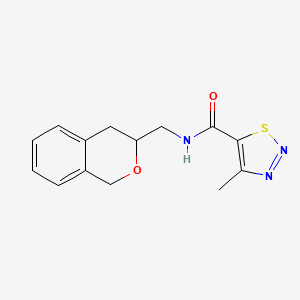

![N-(2-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2526426.png)

![N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2526434.png)